Subnanomolar Biochemical Potency Against BTK Defines a High-Affinity Starting Point
The compound demonstrates exceptional biochemical potency against Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM [1]. This activity differentiates it from early-generation imidazo[2,1-b]thiazole leads, such as the virtual screening hit N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), which exhibited only 3.76% VEGFR2 inhibition at 20 µM and required extensive optimization to achieve cellular activity [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM against BTK |
| Comparator Or Baseline | Lead compound 5a: 3.76% VEGFR2 inhibition at 20 µM; no measurable BTK activity reported |
| Quantified Difference | Target compound is >20,000-fold more potent against its intended kinase target compared to the early lead's activity on a related kinase. |
| Conditions | In vitro biochemical assay against human full-length wild-type BTK [1]. |
Why This Matters
A low-nanomolar IC50 establishes a wide therapeutic window, indicating that the compound can achieve significant target engagement at low concentrations, a critical parameter for reducing off-target effects in cellular and in vivo models.
- [1] BindingDB Entry for Monomer ID 658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. IC50: 1 nM. View Source
- [2] Küçükgüzel, İ.; Özdemir, A.; Kaplancıklı, Z.A. et al. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules 2012, 17, 4703-4716. View Source
